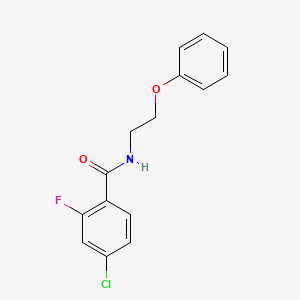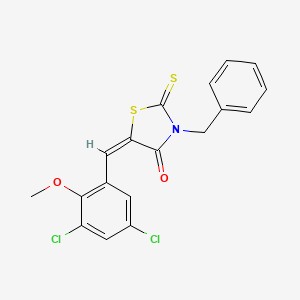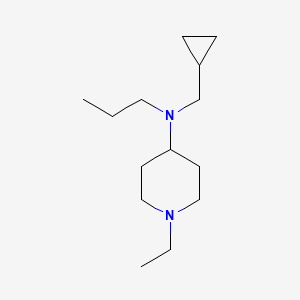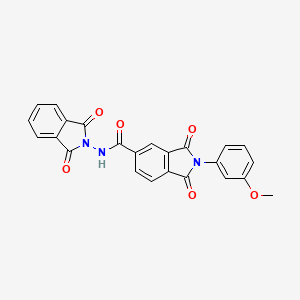![molecular formula C20H22N2O2 B5060365 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the scientific research community. MPCCA is a member of the phenylacetamide family and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds that regulate various physiological processes in the body.
In
Mecanismo De Acción
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by this compound have been linked to various physiological effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, epilepsy, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potency and specificity for FAAH inhibition. However, one of the limitations is the potential for off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One direction is to further explore its potential therapeutic applications in the treatment of various diseases. Another direction is to investigate its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body has been linked to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on its potential therapeutic applications and its role in the endocannabinoid system.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-(2-methylphenyl)acetic acid with 2-(1-pyrrolidinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit FAAH has been shown to increase the levels of endocannabinoids in the body, which has been linked to various physiological processes such as pain management, anxiety, and inflammation.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-2-3-9-16(15)14-19(23)21-18-11-5-4-10-17(18)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVIVWYOHCVSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
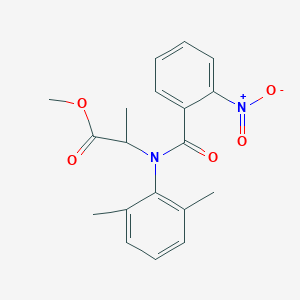
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)
